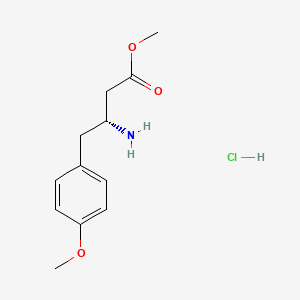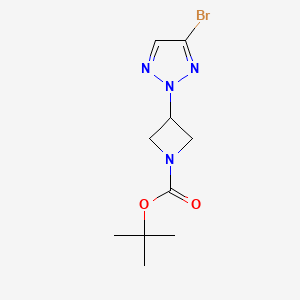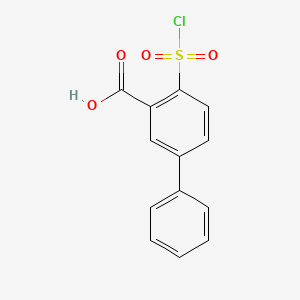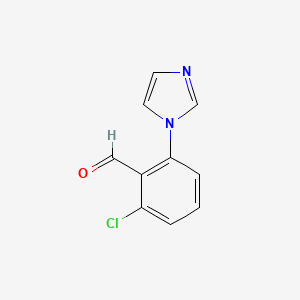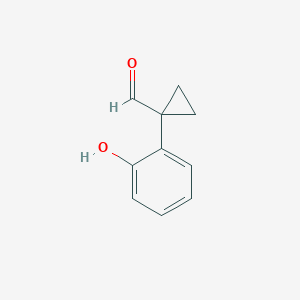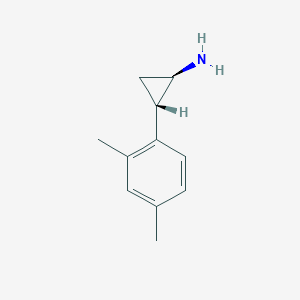
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine: is a chiral cyclopropane derivative with potential applications in various fields of chemistry and pharmacology. The compound features a cyclopropane ring substituted with a 2,4-dimethylphenyl group and an amine group, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by amination. Common methods include:
Cyclopropanation: Using diazo compounds and transition metal catalysts (e.g., Rhodium or Copper complexes) to form the cyclopropane ring.
Amination: Introducing the amine group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to scale up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to an alkylamine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alkylamines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Biochemical Probes: Used as a probe to study enzyme mechanisms and receptor interactions.
Industry
Material Science:
Agrochemicals: Investigated for use in the synthesis of novel agrochemicals.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine depends on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The cyclopropane ring can strain and distort molecular interactions, leading to unique biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents.
Phenylcyclopropanes: Compounds with phenyl groups attached to the cyclopropane ring.
Aminocyclopropanes: Cyclopropane compounds with amine groups.
Uniqueness
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other cyclopropane derivatives.
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-3-4-9(8(2)5-7)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
KAUJWCLOSGPMGF-WDEREUQCSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[C@@H]2C[C@H]2N)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2CC2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)

![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)

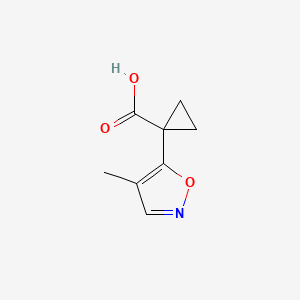
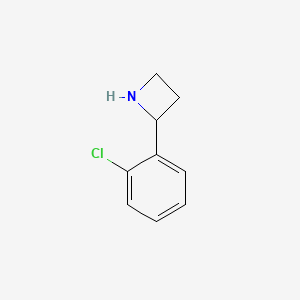
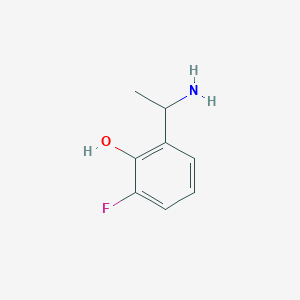
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
